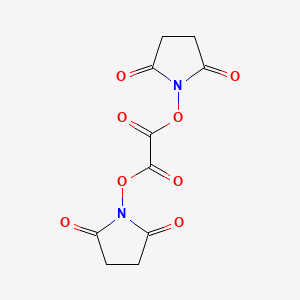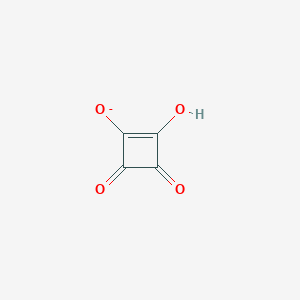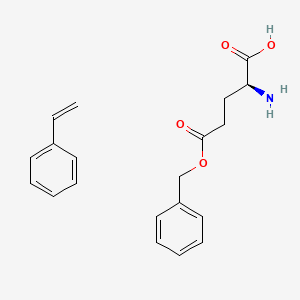
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene is a compound that combines the structural features of an amino acid derivative and a styrene moiety. This unique combination allows the compound to exhibit interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene typically involves a multi-step process. One common method is the condensation of a suitable amino acid derivative with a styrene derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The styrene moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted styrene derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene exerts its effects involves interactions with specific molecular targets and pathways. The amino acid derivative part of the molecule can interact with enzymes and receptors, while the styrene moiety can participate in polymerization and other chemical processes. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Styrene: A simple aromatic hydrocarbon used in the production of polystyrene and other polymers.
Amino Acid Derivatives: Compounds like N-acetylcysteine and L-phenylalanine, which have similar structural features and biological activities.
Uniqueness
What sets (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene apart from similar compounds is its unique combination of an amino acid derivative and a styrene moiety. This dual functionality allows it to participate in a wider range of chemical and biological processes, making it a versatile tool in research and industrial applications.
Propiedades
Número CAS |
64091-22-1 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene |
InChI |
InChI=1S/C12H15NO4.C8H8/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-2-8-6-4-3-5-7-8/h1-5,10H,6-8,13H2,(H,15,16);2-7H,1H2/t10-;/m0./s1 |
Clave InChI |
SURDCRQZGJMDIB-PPHPATTJSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
SMILES isomérico |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Sinónimos |
polystyrene-poly(gamma-benzylglutamate) copolymer PST-P-Glu(OBzl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


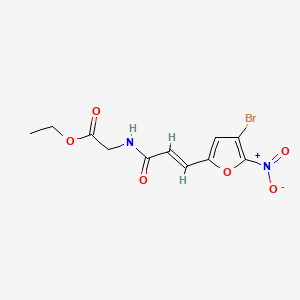
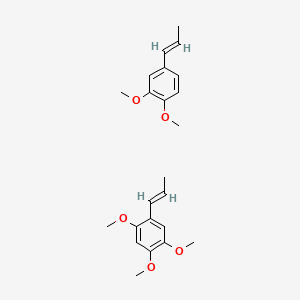

![N'-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B1233733.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B1233734.png)
![3-[(1S,3S,4S,5S,8R,11S,15E,17S,18S,22S,23S,29S)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxyethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,15,19(28),20-pentaen-17-yl]propanoic acid](/img/structure/B1233735.png)


